molecular formula C9H10ClNS B1520146 C-Benzo[b]thiophen-5-yl-methylamine hydrochloride CAS No. 872047-43-3

C-Benzo[b]thiophen-5-yl-methylamine hydrochloride

Cat. No. B1520146
CAS RN: 872047-43-3
M. Wt: 199.7 g/mol
InChI Key: BDJFPWOXHDMOEK-UHFFFAOYSA-N
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Description

“C-Benzo[b]thiophen-5-yl-methylamine hydrochloride” is a chemical compound with the molecular formula C9H10ClNS and a molecular weight of 199.7 . It is a product used for proteomics research .

Scientific Research Applications

Neurotransmitter Release Studies

The compound C-Benzo[b]thiophen-5-yl-methylamine hydrochloride has been utilized in studies investigating its effects on neurotransmitter release. For instance, research has shown that related compounds influence the release of serotonin and dopamine in rat brain slices, suggesting a potential role in neuropsychopharmacology (Johnson, Hoffman, & Nichols, 1986).

Synthesis and Characterization of Derivatives

This compound also serves as a base for synthesizing various derivatives. In a study, the synthesis of 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines was reported, contributing to the chemical library of benzo[b]thiophene derivatives (Chapman et al., 1973).

Enhancing Drug Permeability

Research has focused on modifying the properties of benzo[b]thiophene derivatives to improve their ability to cross cell membranes. This is crucial in pharmaceutical research, especially for enhancing the efficacy of drugs in cell culture against Gram-negative bacteria (Venturelli et al., 2007).

Catalytic Reactions and Chirality Studies

The compound is also involved in studies related to catalytic reactions and chirality. Research on copper-catalyzed stereospecific C–S coupling reactions has included derivatives of benzo[b]thiophene, showing how chirality can be efficiently transferred to products (Jiang, Li, Zhou, & Zeng, 2018).

Inhibitor Research

Studies have also explored derivatives of benzo[b]thiophen as inhibitors for human monoamine oxidase (hMAO), a target in treating neurodegenerative diseases. These compounds show potential as lead compounds for new treatments (Guglielmi et al., 2019).

Photochromic Properties

Additionally, benzo[b]thiophene derivatives have been synthesized for their photochromic properties, which have applications in material science, particularly in the development of materials that change color upon light exposure (Uchida, Nakayama, & Irie, 1990).

Pharmaceutical Development

In the realm of pharmaceutical development, derivatives of this compound have been explored for potential pharmacological activities. For example, research on benzo[b]thiophen derivatives as analogs of tryptamine and heteroauxin has implications for developing new therapeutic agents (Chapman, Clarke, Humphries, & Saraf, 1969).

properties

IUPAC Name

1-benzothiophen-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-5H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJFPWOXHDMOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872047-43-3
Record name 1-benzothiophen-5-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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